N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide
Description
Properties
CAS No. |
53251-14-2 |
|---|---|
Molecular Formula |
C22H20N4O3S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[9-[4-(methanesulfonamido)anilino]acridin-4-yl]acetamide |
InChI |
InChI=1S/C22H20N4O3S/c1-14(27)23-20-9-5-7-18-21(17-6-3-4-8-19(17)25-22(18)20)24-15-10-12-16(13-11-15)26-30(2,28)29/h3-13,26H,1-2H3,(H,23,27)(H,24,25) |
InChI Key |
JVFNEURKRMZQEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=CC=C(C=C4)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the acridine core. One common method involves the condensation of anthranilic acid with a suitable aldehyde, followed by cyclization to form the acridine skeleton The final step involves the acetylation of the amino group to form the acetamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Key Chemical Reactions
The compound’s reactivity is governed by its amide group and acridine core , enabling participation in:
-
Hydrolysis of the Amide Group
-
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine.
-
Example:
-
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Electrophilic Aromatic Substitution (EAS)
-
The acridine backbone, a tricyclic aromatic system, allows for EAS reactions at specific positions, enabling further functionalization.
-
Hydrolysis of the Amide Group
The reaction proceeds via a nucleophilic acyl substitution mechanism :
-
Protonation of the carbonyl oxygen activates the electrophilic carbonyl carbon.
-
Nucleophilic attack by water (or hydroxide) forms a tetrahedral intermediate.
-
Deprotonation and cleavage yield the carboxylic acid and amine.
Electrophilic Aromatic Substitution
The acridine core’s electron-rich nature facilitates EAS at positions para to the nitrogen atom. This reaction is sensitive to directing groups and reaction conditions (e.g., nitration, halogenation).
Structural Analysis Techniques
The compound’s purity and structure are validated using:
Comparison with Similar Compounds
| Compound | Key Features | Reactivity Highlights |
|---|---|---|
| This compound | Acridine core, methanesulfonyl group, acetamide moiety. | Hydrolysis, EAS at acridine positions. |
| 9-amino-N-[3-(dimethylamino)propyl]acridine-4-carboxamide | Acridine core, dimethylamino propyl group. | Reduced reactivity due to steric hindrance. |
| Acridinone derivatives | Varying substituents (e.g., ketones, esters). | Reactivity depends on substituent electronic effects. |
Scientific Research Applications
N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its ability to intercalate into DNA and affect biological processes.
Medicine: Investigated for its potential as an anti-cancer agent due to its cytotoxic properties.
Industry: Used in the development of materials with photochemical properties
Mechanism of Action
The primary mechanism of action of N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and affecting processes such as DNA replication and transcription . This intercalation can lead to cell cycle arrest and apoptosis, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Positional Isomers on the Acridine Core
- N-(9-((4-(Methylsulfonamido)phenyl)amino)acridin-2-yl)acetamide (CAS 61462-74-6) Molecular Formula: C22H20N4O3S Key Difference: The acetamide group is at the 2-position instead of the 4-position of the acridine ring. Impact: Positional isomerism may alter DNA-binding affinity due to steric and electronic effects. The 4-position substitution in the target compound likely enhances planarity for intercalation .
- N-(9-((4-((Methylsulfonyl)amino)phenyl)amino)-3-acridinyl)acetamide methanesulfonate (CAS 6544-91-8) Molecular Formula: C23H24N4O6S2 Key Difference: Substitution at the 3-position of acridine and the presence of a methanesulfonate counterion. Impact: The counterion improves solubility, while the 3-substitution may reduce intercalation efficiency compared to the 4-position .
Functional Group Variations
- 2-[9-[4-(Methanesulfonamido)-2-methoxyanilino]acridin-4-yl]oxy-N-methylacetamide (CAS 76708-52-6) Molecular Formula: C24H24N4O5S Key Difference: Contains a methoxy group at the 2-position of the anilino ring and an ether-linked acetamide.
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide (CAS 19837-89-9)
Substituents on the Sulfonamide Group
- N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)acetamide (CAS 19837-90-2) Molecular Formula: C16H18N2O4S Key Difference: Ethoxy group replaces the methanesulfonyl group. Impact: The ethoxy group’s larger size could hinder binding to compact biological targets compared to the smaller methanesulfonyl group .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Trends
- DNA Binding : The target compound’s 4-acridinyl substitution optimizes planar stacking for intercalation, as seen in studies of acridine derivatives .
- Solubility : Methanesulfonate salts (e.g., CAS 6544-91-8) show improved solubility, critical for in vivo efficacy .
- Synthetic Challenges : Introducing substituents at the 4-position of acridine requires regioselective synthesis, often involving palladium-catalyzed coupling .
Q & A
Q. What are the key synthetic pathways for N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step coupling reactions. For example:
Acridinone Core Formation : Start with acridinone derivatives functionalized at the 4-position.
Sulfonamide Linkage : Introduce the methanesulfonylaminoaniline moiety via nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (e.g., Pd catalysis) .
Acetamide Capping : React the intermediate with acetyl chloride in anhydrous dichloromethane, using triethylamine as a base.
Optimization Strategies :
Q. How is structural characterization performed for this compound?
Methodological Answer:
Spectroscopic Analysis :
- NMR : Confirm proton environments (e.g., acridinone aromatic protons at δ 7.5–8.5 ppm, methanesulfonyl group at δ 3.1 ppm) .
- HRMS : Verify molecular weight (e.g., [M+H]⁺ expected at m/z 423.12) .
Chromatography :
- HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers investigate the compound’s interaction with DNA or enzymes?
Methodological Answer:
Biophysical Assays :
- Fluorescence Quenching : Measure changes in acridine fluorescence upon DNA binding (e.g., intercalation studies with calf thymus DNA) .
- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., topoisomerase II) to quantify binding kinetics (KD values) .
Computational Modeling :
Q. How to resolve contradictions in solubility and stability data under physiological conditions?
Methodological Answer:
Solubility Profiling :
- Use shake-flask method: Dissolve the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) and quantify via UV-Vis (λmax ~350 nm) .
Stability Studies :
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and varying pH. Monitor degradation products via LC-MS .
Data Reconciliation :
Q. What advanced techniques are used to study its antiproliferative mechanisms in cancer cells?
Methodological Answer:
In Vitro Assays :
- MTT/Proliferation : Treat adenocarcinoma cells (e.g., A549) with 1–100 μM compound for 48 hrs; calculate IC50 .
Mechanistic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
